molecular formula C33H66O18 B12422945 m-PEG15-acetic acid

m-PEG15-acetic acid

Cat. No.: B12422945
M. Wt: 750.9 g/mol
InChI Key: RXTPSHDLOBMKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG15-acetic acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is primarily used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG15-acetic acid involves the reaction of polyethylene glycol (PEG) with acetic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

m-PEG15-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amidation: Involves the use of amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Substitution: Requires nucleophiles such as thiols or amines under basic conditions

Major Products

The major products formed from these reactions include esters, amides, and substituted derivatives of this compound .

Scientific Research Applications

m-PEG15-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

m-PEG15-acetic acid functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

  • m-PEG12-acetic acid
  • m-PEG20-acetic acid
  • m-PEG10-acetic acid

Uniqueness

m-PEG15-acetic acid is unique due to its specific chain length (15 ethylene glycol units), which provides optimal flexibility and spacing for the synthesis of effective PROTACs. This specific length can influence the efficiency and selectivity of protein degradation compared to other PEG-based linkers .

Properties

Molecular Formula

C33H66O18

Molecular Weight

750.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C33H66O18/c1-36-2-3-37-4-5-38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33(34)35/h2-32H2,1H3,(H,34,35)

InChI Key

RXTPSHDLOBMKTK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.